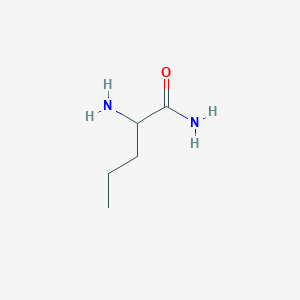

2-Aminopentanamide

Description

Theoretical Framework of Alpha-Amino Acid Amide Scaffolds in Molecular Architecture

Alpha-amino acid amides represent a significant class of organic compounds that serve as foundational elements in molecular design. Their structure comprises a central alpha-carbon atom bonded to an amino group, a carboxyl group (which is amidated in this case), a hydrogen atom, and a side chain. The amide linkage (-CO-NH-) is a ubiquitous functional group in nature, forming the backbone of peptides and proteins, and conferring stability and specific chemical properties to molecules solubilityofthings.comwikipedia.orgpressbooks.puballen.in. These scaffolds offer multiple points for chemical modification, allowing for the construction of diverse molecular frameworks with tailored functionalities. In supramolecular chemistry and materials science, alpha-amino acid amides are explored for their ability to self-assemble and form ordered structures through hydrogen bonding and other non-covalent interactions researchgate.net. Their inherent chirality, often derived from natural amino acids, is critical for creating enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries wiley.commdpi.comambeed.comsigmaaldrich.com. The theoretical framework surrounding these scaffolds emphasizes their role as versatile synthons, capable of participating in a wide array of chemical transformations to build complex molecular architectures with precise three-dimensional arrangements.

Foundational Role of 2-Aminopentanamide as a Chiral Chemical Building Block

2-Aminopentanamide is derived from norvaline (2-aminopentanoic acid), an amino acid with a linear five-carbon side chain. The presence of the amino group on the alpha-carbon renders the molecule chiral, meaning it exists as two non-superimposable mirror images, the (S) and (R) enantiomers cymitquimica.combldpharm.comambeed.combldpharm.compharmint.netlocalpharmaguide.comsmallmolecules.com. This chirality is fundamental to its role as a building block in asymmetric synthesis. The ability to control stereochemistry is paramount in the development of pharmaceuticals, where different enantiomers can exhibit vastly different biological activities and toxicities wiley.commdpi.com.

As a chiral synthon, 2-aminopentanamide provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. The amino and amide functional groups offer reactive sites for various chemical reactions, including peptide coupling, alkylation, and acylation, enabling its integration into diverse synthetic pathways solubilityofthings.comwikipedia.orgpressbooks.pubsphinxsai.comrsc.orgnih.goviucr.org. Its linear, unbranched side chain also contributes to its specific steric and electronic properties, which can be advantageous in designing molecules with particular binding affinities or conformational preferences. Research has explored its use in the synthesis of peptide mimetics and as a component in novel chemical entities for medicinal chemistry applications researchgate.netgoogle.comresearchgate.net.

Evolution of Research Trajectories for 2-Aminopentanamide and Analogues

The research trajectory for 2-aminopentanamide and its analogues has evolved from fundamental synthesis and characterization to its application in more complex chemical and biochemical contexts. Early research likely focused on developing efficient synthetic routes for both racemic and enantiomerically pure forms of the compound google.com. The availability of chiral pool strategies, utilizing natural amino acids like L-norvaline, has been instrumental in accessing enantiopure 2-aminopentanamide cymitquimica.compharmint.netlocalpharmaguide.comsmallmolecules.comevitachem.comenaminestore.com.

More recent research has explored its incorporation into peptide sequences and peptidomimetics, aiming to create molecules with enhanced stability, altered pharmacokinetic properties, or novel biological activities iucr.orgresearchgate.netgoogle.com. Studies have also investigated its potential in materials science and as a component in ligands for catalysis, leveraging its chiral nature and functional groups. For instance, research into amino acid amide derivatives has revealed their utility in areas such as supramolecular assembly and the development of prodrugs researchgate.netnih.gov. The identification of enzymes that can hydrolyze amino acid amides, including norvalinamide, also highlights its relevance in biochemical studies and biocatalysis nih.govmdpi.com. Furthermore, its hydrochloride salt (CAS 93029-42-6, 101925-47-7) is commercially available and used in various research applications smallmolecules.comchemicalbook.comlookchem.comlgcstandards.comambeed.com.

Data Table: Key Properties of 2-Aminopentanamide

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂N₂O | lgcstandards.comnih.gov |

| Molecular Weight | 116.16 g/mol (free base) | nih.gov |

| 152.62 g/mol (hydrochloride salt) | cymitquimica.comsmallmolecules.comlgcstandards.com | |

| CAS Number | 5632-86-0 (free base) | bldpharm.comambeed.com |

| 93029-42-6 (hydrochloride salt) | smallmolecules.comchemicalbook.comlgcstandards.com | |

| 101925-47-7 ((S)-isomer hydrochloride) | localpharmaguide.comlookchem.comambeed.com | |

| Chirality | Chiral center at the alpha-carbon | cymitquimica.combldpharm.com |

| Appearance | Typically white to off-white solid | lookchem.com |

| Primary Use | Chemical intermediate, chiral building block | wiley.commdpi.combldpharm.com |

Compound Names Mentioned:

| Common Name | IUPAC Name / Other Names | CAS Number |

| 2-Aminopentanamide | Norvalinamide, L-Norvalinamide, 2-aminovaleramide | 5632-86-0 |

| (2S)-2-Aminopentanamide | 7324-06-3 | |

| (2R)-2-Aminopentanamide | (Not found) | |

| 2-Aminopentanamide hydrochloride | 93029-42-6 | |

| (S)-2-Aminopentanamide hydrochloride | 101925-47-7 | |

| L-Norvalinamide hydrochloride | 101925-47-7 | |

| Norvaline | 2-Aminopentanoic acid | 760-78-1 |

Structure

3D Structure

Properties

IUPAC Name |

2-aminopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUKLJLGXLGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561741 | |

| Record name | Norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-86-0 | |

| Record name | 2-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminopentanamide and Its Stereoisomers

Chemoselective Conventional Synthesis Routes

Conventional synthetic approaches to 2-aminopentanamide often prioritize chemoselectivity, which is the selective reaction of one functional group in the presence of others. These methods are foundational and provide reliable pathways to the target compound and its derivatives.

Strategic Amidation Reactions for Pentanoic Acid Derivatives

The formation of the amide bond is a cornerstone of 2-aminopentanamide synthesis. A primary route involves the amidation of pentanoic acid derivatives. This process typically begins with the activation of the carboxylic acid group of a suitable pentanoic acid precursor. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly employed to form a reactive ester intermediate. This activated species then readily reacts with an appropriate amine source under mild conditions to form the desired amide linkage.

For instance, the synthesis of N-(L-2-Aminopentanoyl)-L-phenylalanine dihydrate involves the initial protection of the amino group of L-norvaline (2-aminopentanoic acid) with a tert-butoxycarbonyl (Boc) group. iucr.org The resulting Boc-protected amino acid is then coupled with L-phenylalanine using a succinate (B1194679) ester intermediate, followed by deprotection to yield the final dipeptide. iucr.org This multi-step process highlights the strategic use of protecting groups to ensure the selective formation of the desired amide bond.

A key consideration in these reactions is the management of stereochemistry, especially when starting from chiral precursors like L-norvaline. The "chiral pool" strategy, which utilizes readily available chiral starting materials such as amino acids, is a common approach to maintain stereochemical integrity throughout the synthesis.

Catalytic Hydrogenation and Reductive Amination Approaches for 2-Aminopentanamide Intermediates

Catalytic hydrogenation is a fundamental and versatile reduction method in organic synthesis. numberanalytics.com It is employed to reduce various unsaturated functional groups, including alkenes, alkynes, and carbonyls, using hydrogen gas in the presence of a metal catalyst. numberanalytics.comutrgv.edu Common catalysts include palladium on carbon (Pd/C) and Raney nickel. utrgv.edugoogle.com

Reductive amination is a powerful method for forming amines from carbonyl compounds. This reaction involves the initial formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. google.comnih.gov This process can be catalyzed by various reagents, including iridium complexes, which have shown efficacy in the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. nih.govrsc.org

While direct synthesis of 2-aminopentanamide via these methods from simple precursors is not extensively detailed in the provided context, these techniques are crucial for the synthesis of intermediates. For example, a keto group at the 2-position of a pentanamide (B147674) derivative could be subjected to reductive amination to install the desired amino group. nih.govresearchgate.net The choice of reducing agent and reaction conditions is critical to control selectivity and avoid side reactions. nih.gov

Multicomponent and Cascade Reactions for Functionalized 2-Aminopentanamide Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials. acsgcipr.orgpharmaxchange.info This approach offers significant advantages, including reduced waste, shorter reaction times, and operational simplicity. acsgcipr.org Famous examples of MCRs include the Strecker, Biginelli, and Ugi reactions. acsgcipr.orgpharmaxchange.info

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. researchgate.netau.dk These reactions are prized for their ability to rapidly construct complex molecular architectures from simple starting materials in a highly stereocontrolled manner. researchgate.net

The application of these powerful strategies allows for the synthesis of highly functionalized derivatives of 2-aminopentanamide. For instance, an MCR could be designed to incorporate the pentanamide backbone while simultaneously introducing diverse functional groups at various positions. Similarly, a cascade reaction could be initiated on a functionalized pentanamide precursor to generate complex heterocyclic systems. researchgate.netrsc.org These methods are particularly valuable in diversity-oriented synthesis for the generation of chemical libraries for drug discovery. acsgcipr.org

Stereocontrolled Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure 2-aminopentanamide is of paramount importance.

Application of Chiral Auxiliaries and Diastereoselective Resolution Techniques

A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. wikipedia.orgnih.gov These have been successfully applied in a wide range of reactions, including alkylations and aldol (B89426) reactions, to achieve high levels of stereocontrol. numberanalytics.com

For the synthesis of enantiopure 2-aminopentanamide, a chiral auxiliary could be attached to a pentanoic acid derivative. Subsequent amination and removal of the auxiliary would yield the desired enantiomer. The choice of auxiliary is crucial for achieving high diastereoselectivity in the key bond-forming step. numberanalytics.com

Diastereoselective resolution is another technique used to separate enantiomers. This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. Following separation, the resolving agent is removed to afford the individual enantiomers. Kinetic resolution, where a racemic mixture is reacted with a chiral catalyst that selectively transforms one enantiomer faster than the other, is a powerful enzymatic method for achieving this separation.

Asymmetric Catalysis for Enantiopure 2-Aminopentanamide Production

Asymmetric catalysis is a highly efficient and atom-economical approach to producing enantiomerically pure compounds. chiralpedia.com This strategy utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. warwick.ac.uk The field encompasses biocatalysis (enzymes), metal catalysis (chiral metal complexes), and organocatalysis (small organic molecules). chiralpedia.com

In the context of 2-aminopentanamide synthesis, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide, is a promising route. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are highly effective for this transformation. For example, chiral Rh and Ru catalysts have been investigated for enantioselective intramolecular cyclopropanation reactions. acs.org

Organocatalysis, using small chiral organic molecules like primary amines derived from natural amino acids, has also emerged as a powerful tool in asymmetric synthesis. rsc.org These catalysts can activate substrates through the formation of chiral iminium or enamine intermediates, enabling a wide range of enantioselective transformations. rsc.org Chiral primary amine catalysts could potentially be used to synthesize precursors to enantiopure 2-aminopentanamide through reactions like asymmetric Michael additions or aldol reactions.

Recent advancements have also seen the use of chiral calixarenes as supramolecular catalysts in asymmetric synthesis, demonstrating their potential in reactions like aldol additions and alkylations. beilstein-journals.org

Organocatalytic Approaches to Chirality Induction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral primary α-amino amides, which can be readily synthesized from common amino acids, have proven to be valuable bifunctional organocatalysts. mdpi.com These catalysts possess a Brønsted base site (amine) and a Brønsted acid site (amide N-H) that can activate substrates through covalent (enamine) and non-covalent (hydrogen bonding) interactions, respectively, to induce chirality. mdpi.com

For instance, a general approach involves the asymmetric Strecker reaction or aldol reactions catalyzed by amino amide derivatives. mdpi.comresearchgate.net While not explicitly detailed for 2-aminopentanamide, the synthesis of novel imidazolidinone-based organocatalysts from L-norvaline methyl amide demonstrates the use of norvaline derivatives in catalysis. nih.gov In these studies, the amino amide is cyclized with an aldehyde, and the resulting catalyst is used to direct stereoselective transformations. nih.gov Furthermore, chiral phosphoric acid catalysts have been effectively used in multicomponent reactions to generate various chiral β-amino amides with high efficiency and stereoselectivity, showcasing a versatile strategy for creating functionalized amino amides. thieme-connect.com Another strategy involves the organocatalytic activation of N-sulfonyl amide C-N bonds to create axially chiral biaryl amino acids, a method that highlights the expanding toolkit of organocatalysis for complex amino acid synthesis. thieme-connect.comnih.gov

Table 1: Examples of Organocatalytic Approaches for Chiral Amine/Amide Synthesis This table is representative of general organocatalytic strategies that can be applied to the synthesis of chiral amino amides like 2-aminopentanamide.

| Catalyst Type | Reaction Type | Key Features | Representative Yield | Representative Enantioselectivity |

|---|---|---|---|---|

| Primary α-Amino Amide | Aldol Reaction | Bifunctional activation (enamine and H-bonding) | Up to 99% | - |

| Chiral Phosphoric Acid | Multicomponent Ugi-type Reaction | Stereoconvergent synthesis of β-amino amides | Up to 93% | >99.5:0.5 er |

| Imidazolidinone (MacMillan-type) | α-alkylation | Iminium ion formation | 46% (for norvaline-derived catalyst synthesis) | - |

| Bifunctional Amine-Squaramide | Michael Addition | Dual hydrogen-bonding activation | High | Up to 99% ee |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides highly efficient and selective routes to chiral amines and their derivatives. Key strategies applicable to 2-aminopentanamide synthesis include asymmetric hydrogenation, amidation, and C-H activation.

Rhodium complexes, in particular, have been used for the asymmetric hydrogenation of enamides and α,β-unsaturated amides to produce chiral β-amino amides with excellent yields and enantiomeric excess (ee). mdpi.com For example, rhodium-catalyzed asymmetric hydroalkynylation of enamides can produce chiral propargyl amides, which are versatile intermediates. mdpi.com Another powerful technique is the use of chiral directing groups in conjunction with a metal catalyst. This strategy allows for asymmetric C-H activation, where a chiral amide auxiliary directs the metal to functionalize a specific C-H bond enantioselectively. sciengine.com

Recently, a novel photoinduced copper-catalyzed method was developed for the enantioconvergent N-alkylation of primary amides with racemic alkyl electrophiles. nih.gov This system uses a combination of a copper photocatalyst and a chiral copper catalyst to achieve C-N bond formation and control stereochemistry simultaneously, furnishing secondary amides in good yield and high enantiomeric excess. nih.gov While these examples may not directly produce 2-aminopentanamide, the underlying principles are broadly applicable to its synthesis from suitable prochiral precursors.

Table 2: Selected Metal-Catalyzed Asymmetric Syntheses for Chiral Amides This table illustrates versatile metal-catalyzed methods applicable to the synthesis of chiral building blocks like 2-aminopentanamide.

| Metal Catalyst System | Reaction Type | Substrate Type | Key Outcome | Reported Yield | Reported ee |

|---|---|---|---|---|---|

| Rh-Complex | Asymmetric Hydrogenation | γ-Lactams | Synthesis of chiral γ-lactams | Excellent | Excellent |

| Rh-Complex | Asymmetric Hydroalkynylation | Enamides | Synthesis of chiral propargyl amides | Excellent | Excellent |

| Cu(I)-Catalyst | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides | Synthesis of chiral pyrrolidines | Excellent | Excellent |

| Photoinduced Cu-Catalyst | Enantioconvergent N-alkylation | Primary amides & Racemic alkyl bromides | Asymmetric synthesis of secondary amides | 95% | 93% ee |

| Ir(III)-Catalyst | Asymmetric C-H Amidation | Dibenzyl Sulfoxides | Construction of sulfur chiral centers | Good | Excellent |

Chemoenzymatic Synthetic Pathways to Specific Enantiomers

Chemoenzymatic methods leverage the exquisite selectivity of enzymes to produce enantiomerically pure compounds under mild conditions. For 2-aminopentanamide and its parent amino acid, L-norvaline, two primary enzymatic strategies are employed: kinetic resolution and asymmetric synthesis from prochiral precursors.

One powerful approach is the desymmetrization of a racemic mixture. For example, a multi-enzyme system was developed to produce L-norvaline from DL-norvaline. researchgate.net This system uses a D-amino acid oxidase (DAAO) to convert D-norvaline to its corresponding α-keto acid (2-oxopentanoic acid). A leucine (B10760876) dehydrogenase (LeuDH) then catalyzes the asymmetric reductive amination of this keto acid to L-norvaline, achieving an enantiomeric excess of over 99% and a conversion rate of 96.7%. researchgate.net Formate dehydrogenase is often included for cofactor (NADH) regeneration. researchgate.net Leucine and valine dehydrogenases are known to act on straight-chain amino acids like norvaline. mdpi.com

Kinetic resolution, particularly dynamic kinetic resolution (DKR), is another prominent strategy. In this process, an enzyme selectively acylates one enantiomer of a racemic amine or amino amide, while the unreacted enantiomer is racemized in situ by a metal catalyst, allowing for a theoretical 100% yield of a single chiral product. nih.govscienceopen.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the selective acylation of L-amino acid amides. nih.govsci-hub.sedoi.org This has been successfully applied to various amino acid amides, achieving high yields (80-98%) and enantiomeric excess (95-98% ee) through a lipase/palladium-catalyzed DKR. nih.gov

Table 3: Chemoenzymatic Syntheses of L-Norvaline and Related Chiral Amines This table highlights enzymatic methods that provide access to enantiopure L-norvaline, the precursor to L-2-aminopentanamide.

| Enzyme System | Strategy | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| DAAO / LeuDH / FDH / Catalase | Desymmetrization | DL-Norvaline | L-Norvaline | 96.7% | >99% |

| PmLAAD / StDAPDH / FDH | Stereoinversion | L-Norvaline | D-Norvaline | Quantitative | >99% |

| Lipase / Pd-catalyst | Dynamic Kinetic Resolution (DKR) | Racemic Amino Acid Amides | Optically Active N-acyl Amino Amides | 80-98% | 95-98% |

| ***Candida antarctica* Lipase A (CAL-A)** | Hydrolysis of N-acyl amino acids | N-Acyl-α-amino acids | Chiral α-amino acids | - | High |

DAAO: D-amino acid oxidase; LeuDH: Leucine dehydrogenase; FDH: Formate dehydrogenase; PmLAAD: L-amino acid deaminase from Proteus mirabilis; StDAPDH: meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum.

Solid-Phase Synthetic Techniques

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated assembly of peptide chains. peptide.com The incorporation of non-standard amino acids like 2-aminopentanamide (as its protected Fmoc-L-norvaline precursor) into peptidic structures is a key application of this technology.

Integration of 2-Aminopentanamide into Peptidic Constructs via Solid-Phase Peptide Synthesis (SPPS)

The standard protocol for SPPS involves the stepwise addition of N-terminally protected amino acids (most commonly with the fluorenylmethyloxycarbonyl, or Fmoc, group) to a growing peptide chain that is covalently attached to an insoluble polymer resin. csic.es The process consists of repeated cycles of N-terminal Fmoc group deprotection (typically with piperidine) followed by the coupling of the next Fmoc-protected amino acid. csic.es

The incorporation of a 2-aminopentanamide residue begins with the coupling of its precursor, Fmoc-L-norvaline, to the resin-bound peptide. The coupling is mediated by activating agents that convert the carboxylic acid into a highly reactive species. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) paired with an additive like OxymaPure, or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). csic.es To prevent aggregation of the growing peptide chain, which can hinder subsequent coupling steps, strategies such as using structure-disrupting "pseudoproline" dipeptides or Dmb/Hmb-protected amino acids can be employed at specific intervals. sigmaaldrich.com

Once the full peptide sequence is assembled, a final cleavage step, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers, releases the peptide from the solid support and removes side-chain protecting groups. ias.ac.in If a Rink Amide resin is used, the cleavage process directly yields a C-terminal peptide amide. csic.es This methodology allows for the precise placement of 2-aminopentanamide residues within a peptide sequence, enabling the synthesis of novel peptidomimetics with tailored properties. nih.gov

Table 4: Common Reagents and Steps in Fmoc-SPPS

| Step | Reagent/Component | Purpose |

|---|---|---|

| Support | Rink Amide Resin | Solid support that yields a C-terminal amide upon cleavage. |

| Protection | Fmoc (N-α-Fluorenylmethyloxycarbonyl) | Temporary protecting group for the N-terminus, base-labile. |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to free the N-terminal amine for the next coupling. |

| Coupling/Activation | DIC/OxymaPure, HATU/DIEA | Activate the carboxylic acid of the incoming amino acid to form an amide bond. |

| Cleavage | Trifluoroacetic Acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Aminopentanamide

Selective Amide Bond Modifications and Formations

The amide bond of 2-aminopentanamide, while generally stable, can undergo several key transformations. These reactions either modify the existing amide or utilize the molecule's amino group to form new amide linkages, a cornerstone of peptide synthesis.

Amide Bond Cleavage (Hydrolysis): The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the parent amino acid, norvaline, and ammonia (B1221849). This reaction is typically irreversible. Under acidic conditions, the released ammonia is protonated to an ammonium (B1175870) ion, while under basic conditions, the carboxylic acid forms a carboxylate salt, driving the reaction to completion.

Reduction of the Amide: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group. This reaction transforms the amide into a primary amine, yielding 1,2-diaminopentane. This conversion is a significant transformation, altering the fundamental chemical nature of the molecule from an amide to a diamine.

Amide Bond Formation: The primary amino group of 2-aminopentanamide can react with carboxylic acids to form a new amide (peptide) bond. This reaction is central to the synthesis of peptides and other complex molecules. To facilitate this transformation, the carboxylic acid is typically activated using a coupling agent. A variety of reagents and protocols have been developed for this purpose, particularly for reactions that may be sluggish, such as those involving electron-deficient amines.

Below is an interactive data table summarizing common coupling agents used for amide bond formation.

| Coupling Agent Class | Examples | Common Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | EDC is water-soluble, simplifying product purification. |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), Triethylamine | Known for high efficiency and low rates of racemization. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA, Triethylamine | Highly effective but can be more expensive. |

Versatile Transformations of the Primary Amino Group

The nucleophilic primary α-amino group is a key site for a variety of derivatization reactions, including acylation, alkylation, and carbamoylation. These transformations allow for the introduction of a wide range of functional groups, significantly altering the molecule's properties.

Acylation: The primary amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form N-acyl derivatives. This reaction is a fundamental method for introducing new side chains or protecting the amino group during multi-step syntheses.

Alkylation: N-alkylation of the primary amino group introduces alkyl substituents. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. In this process, the amine first forms an imine with the carbonyl compound, which is then reduced in situ to the corresponding secondary or tertiary amine.

Carbamoylation: Carbamoylation involves the reaction of the primary amino group with an isocyanate or a carbamoylating agent to form a urea (B33335) derivative. This modification introduces a carbamoyl (B1232498) moiety, which can significantly alter the hydrogen bonding capacity and polarity of the molecule. Protein carbamoylation, a non-enzymatic post-translational modification, occurs when isocyanic acid reacts with free amino groups. researchgate.net

Directed Functionalization of the Pentanamide (B147674) Side Chain

The n-propyl side chain of 2-aminopentanamide consists of unactivated C(sp³)–H bonds, which are traditionally considered chemically inert. However, recent advances in synthetic organic chemistry, particularly in the field of C–H functionalization, have provided powerful tools for selectively modifying such non-reactive positions. acs.org

Transition metal-catalyzed C–H activation has emerged as a transformative strategy. uva.nl These methods often employ a directing group to position a metal catalyst in close proximity to a specific C–H bond, enabling its cleavage and subsequent functionalization. For an amino acid derivative like 2-aminopentanamide, the amino or amide group can be modified with a directing group to guide the reaction to a specific site on the alkyl side chain. For instance, palladium-catalyzed reactions have been shown to achieve long-range arylation at the terminal methyl group (the δ-position) of amino acids with longer alkyl chains. acs.org This approach allows for the introduction of aryl or other functional groups onto the otherwise unreactive side chain, opening up new avenues for creating novel molecular architectures.

The table below outlines representative C-H functionalization strategies applicable to alkyl side chains.

| Reaction Type | Catalyst System (Example) | Directing Group (Example) | Functional Group Introduced |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | 8-Aminoquinoline | Aryl |

| Olefination | Pd(OAc)₂ / Pyridone Ligand | Picolinamide | Alkenyl |

| Alkylation | Pd(OAc)₂ / Ligand | N-Quinolylcarboxamide | Alkyl |

| Fluorination | Photocatalyst / Fluorine Source | Not always required | Fluorine |

Rational Design and Synthesis of Advanced Conjugates and Molecular Probes

The trifunctional nature of 2-aminopentanamide makes it a valuable synthon for the rational design of more complex molecules, such as bioconjugates and molecular probes. By selectively modifying the amino group, amide, or side chain, this simple building block can be incorporated into larger systems with tailored properties.

For example, the primary amino group can be used as a point of attachment for fluorescent dyes, such as fluorescamine (B152294) or 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, to create fluorescent probes. nih.gov These probes can be used in various biological assays for detection and quantification. Similarly, the amino group can be conjugated to other biomolecules, such as peptides or saccharides, to create hybrid structures with novel biological activities. nih.gov

Furthermore, the functionalization of the side chain via C–H activation allows for the introduction of moieties that can act as reporters, cross-linkers, or affinity labels. The ability to install functionality at a previously inaccessible position greatly expands the possibilities for designing sophisticated molecular tools for chemical biology and materials science. The synthesis of these advanced conjugates relies on the chemoselective and regioselective control of the reactions described in the preceding sections.

Strategic Utility of 2 Aminopentanamide As a Fundamental Chemical Building Block

Directed Synthesis of Non-Proteinogenic Peptides and Peptidomimetics

The incorporation of unnatural amino acids into peptide sequences is a well-established strategy for developing peptidomimetics with enhanced proteolytic stability, conformational rigidity, and improved pharmacological profiles. 2-Aminopentanamide (L-norvalinamide) is utilized as a non-proteinogenic component in the synthesis of complex peptide-like molecules designed to modulate biological processes.

Furthermore, 2-aminopentanamide has been incorporated into macrocyclic tetrapeptide mimetics designed as antagonists for the Grb2 SH2 domain, a critical node in oncogenic signaling pathways. researchgate.net The synthesis of these complex molecules involves the coupling of the norvalinamide unit with other functionalized amino acid surrogates, followed by ring-closing metathesis to form the macrocyclic structure. researchgate.net Its presence in various patented therapeutic candidates, including nitrile-containing antiviral compounds and cathepsin C inhibitors, further underscores its value as a scaffold in drug discovery. researchgate.netnih.govsigmaaldrich.com

The following table summarizes representative examples of peptidomimetics that incorporate the 2-aminopentanamide moiety.

| Peptidomimetic Class | Target/Application | Role of 2-Aminopentanamide |

| Acyclic Peptidomimetics | Inhibition of β-amyloid peptide synthesis | Core structural component contributing to molecular framework. bohrium.com |

| Macrocyclic Tetrapeptide Mimetics | Grb2 SH2 Domain Antagonism | Component of the macrocyclic backbone. researchgate.net |

| Nitrile-Containing Peptidomimetics | Antiviral Agents (e.g., SARS-CoV-2 3CL Protease Inhibitors) | Chiral building block within the inhibitor structure. nih.govsigmaaldrich.com |

| Dipeptidyl Nitriles | Cathepsin C Inhibition | Forms part of the dipeptide scaffold targeting the enzyme's active site. researchgate.net |

Construction of Diverse Heterocyclic Frameworks Incorporating the 2-Aminopentanamide Moiety

While direct, widespread application of 2-aminopentanamide as a precursor for heterocyclic frameworks is not extensively documented, its structural motifs are amenable to established cyclization strategies. The primary amine and amide functionalities provide reactive handles for intramolecular reactions to form nitrogen-containing heterocycles.

Based on the reactivity of analogous α-amino acid derivatives, 2-aminopentanamide could potentially serve as a substrate for the synthesis of various heterocyclic systems. For example, a Brønsted acid-catalyzed intramolecular cyclization of N-protected diazoketones derived from α-amino acids such as leucine (B10760876), alanine (B10760859), and valine has been shown to produce 1,3-oxazinane-2,5-diones. frontiersin.org Given the structural similarity of norvaline to these amino acids, an appropriately derivatized 2-aminopentanamide could foreseeably undergo a similar transformation to yield the corresponding propyl-substituted oxazinanone, a valuable heterocyclic scaffold.

Furthermore, general methods for the synthesis of N-heterocycles often rely on the intramolecular cyclization of amides. rsc.org Tandem reactions involving decarboxylative acylation followed by intramolecular cyclization are powerful tools for building diverse heterocyclic cores. rsc.org The functional groups present in 2-aminopentanamide make it a plausible candidate for such synthetic strategies, potentially leading to the formation of substituted piperidones or other related lactams, although specific examples commencing from 2-aminopentanamide are not prominent in the literature.

Development of Chiral Scaffolds, Ligands, and Organocatalysts

The chiral nature of 2-aminopentanamide makes it an attractive starting material for the development of chiral scaffolds, ligands for asymmetric catalysis, and organocatalysts. Primary α-amino amides, as a class, have been recognized as effective bifunctional organocatalysts. bohrium.commdpi.comresearchgate.net

The catalytic utility of these molecules stems from their ability to engage in dual activation modes. The primary amine can react with a carbonyl substrate to form a nucleophilic enamine intermediate (a Brønsted base activation), while the adjacent amide group can act as a hydrogen-bond donor to activate the electrophile (a Brønsted acid activation). mdpi.com This cooperative catalysis, operating through a well-organized transition state, allows for high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) and Mannich reactions. mdpi.com Although specific studies highlighting 2-aminopentanamide as the catalyst are not widespread, its structure fits the ideal profile for this catalyst class, suggesting its potential for further exploration in asymmetric synthesis.

Beyond organocatalysis, L-norvalinamide has been explicitly cited for its utility as a chiral building block for creating affinity ligands used in enzyme purification. mdpi.com In this context, the molecule is immobilized on a solid support, and its defined stereochemistry allows for the selective binding and separation of target biomolecules. This application confirms its value as a robust chiral scaffold that can be readily integrated into more complex chemical systems designed for molecular recognition. wikipedia.org

Precursor Roles in Complex Natural Product Syntheses (if 2-aminopentanamide is a key component)

A review of the scientific literature indicates that 2-aminopentanamide is not commonly documented as a key starting material or a strategic precursor in the total synthesis of complex natural products. While the synthesis of natural products often employs chiral pool starting materials, including a wide array of proteinogenic and non-proteinogenic amino acids, the specific use of 2-aminopentanamide in this capacity appears to be limited or not prominently reported. frontiersin.orgrsc.org Synthetic strategies for alkaloids and other nitrogen-containing natural products frequently involve the cyclization of amino acid or amino amide derivatives, but specific examples leveraging the unique propyl side chain of 2-aminopentanamide as a crucial element in a total synthesis are scarce.

Biochemical and Enzymatic Transformations Involving 2 Aminopentanamide Containing Molecules

Enzymatic Incorporation into Defined Biosynthetic Routes (as a specific substrate or residue)

The incorporation of amino acid derivatives into biosynthetic pathways typically involves enzymes that recognize specific substrate structures. While 2-aminopentanamide itself is not widely cited as a direct substrate in major established biosynthetic routes, its structural similarity to amino acid amides suggests potential roles. Enzymatic hydrolysis of amino acid amides is a well-documented process, often employed in the kinetic resolution of racemic amino acids to produce enantiopure products researchgate.net. Enzymes such as aminopeptidases, amidases, and aminoacylases are known to catalyze the hydrolysis of amide bonds in amino acid derivatives researchgate.net.

Research into the biosynthesis of N-acyl amino acid amides highlights the use of various enzymes, including ATP-dependent acyl-adenylating enzymes and ATP-independent hydrolases like lipases and aminoacylases nih.gov. These enzymes facilitate amide bond formation through acyl-enzyme intermediates or by anchoring acyl donors for nucleophilic attack by amines nih.gov. Although specific examples involving 2-aminopentanamide are scarce, these general mechanisms indicate that enzymes could potentially incorporate 2-aminopentanamide into larger structures if presented as a substrate. For instance, some studies mention compounds similar to 2-aminopentanamide in the context of potential modulation of neurotransmitter systems or as substrates for enzyme-catalyzed reactions, hinting at its possible biological relevance evitachem.com.

One area where amino acid derivatives are incorporated is in the synthesis of peptide-like structures or as components in the development of enzyme inhibitors. For example, a study on alanine (B10760859) racemase inhibitors involved the synthesis of di- and oligopeptides containing modified amino acid residues, such as (S)-N-((S)-1-(1H-tetrazol-5-yl)ethyl)-2-aminopentanamide mdpi.comsunderland.ac.uk. This suggests that 2-aminopentanamide can be chemically modified and then incorporated into peptide-like molecules, which may then interact with specific enzymes.

Role in Enzyme Substrate Specificity and Recognition Studies

Amino acid amides, including derivatives like 2-aminopentanamide, can serve as valuable tools in understanding enzyme substrate specificity and recognition. By systematically altering the structure of a substrate, researchers can elucidate which molecular features are critical for enzyme binding and catalysis. For example, studies on the enzymatic hydrolysis of various amides have shown a strong dependence of reaction rates on the length of the acyl residue and substituents on the amine portion of the molecule researchgate.net.

Enzymes that process amino acids or their derivatives, such as aminoacylases, exhibit varying degrees of enantioselectivity and substrate promiscuity researchgate.net. Investigating how enzymes like aminoacylases interact with different amino acid amides, including non-natural ones like 2-aminopentanamide, can provide insights into the architecture of their active sites and the nature of substrate-binding interactions. While direct studies using 2-aminopentanamide specifically for substrate recognition profiling are not extensively documented in the provided search results, the general principle of using amino acid derivatives to probe enzyme active sites is well-established researchgate.net.

Furthermore, the development of enzyme inhibitors often involves structure-activity relationship (SAR) studies, where compounds like 2-aminopentanamide might be synthesized as part of a library to identify lead compounds. For instance, research into enterovirus D68 2A protease inhibitors included the synthesis of various derivatives, with 2-aminopentanamide being used in the preparation of one such compound nih.gov. Such studies help in understanding how modifications to an amino acid backbone or side chain affect binding affinity and inhibitory potency.

Investigation of Radical Intermediates and Reaction Pathways (e.g., arginine amide radical studies)

The investigation of radical intermediates in biochemical reactions is a specialized area. While direct studies on radical intermediates specifically derived from 2-aminopentanamide are not prominently featured in the provided search results, general principles of radical chemistry involving amino acids and amides are relevant. Radical reactions in biological systems can occur through various mechanisms, including hydrogen atom abstraction (HAT) and electron transfer portlandpress.comnih.gov.

Studies on the oxidative damage of amino acids and peptides by oxidants like the NO₃• radical have revealed that attack at the amide N–H bond is a viable pathway, often proceeding through a proton-coupled electron transfer (PCET) mechanism acs.org. This suggests that the amide functionality within molecules like 2-aminopentanamide could potentially participate in radical reactions. The C-terminal amides have been observed to be more reactive than corresponding ester-protected amino acids, indicating that the amide moiety can provide an additional reaction site acs.org.

Aminyl and amidyl radicals can be generated through the reduction of haloamines or haloamides portlandpress.com. These radicals can then engage in hydrogen atom abstraction reactions within peptides and proteins portlandpress.com. The study of amino radical chemistry, such as the NH₂ radical, provides a foundation for understanding radical species involving nitrogen atoms, which are present in 2-aminopentanamide wikipedia.org. While the example of "arginine amide radical studies" is given, the direct relevance to 2-aminopentanamide would depend on specific research that draws parallels or investigates similar radical formation pathways in aliphatic amino acid amides.

The stability and reactivity of radical cations of amino acids and peptides have also been investigated, with findings suggesting that basic amino acid residues can facilitate the formation of stabilized alpha-radicals nih.gov. The general principles of radical formation and propagation in organic molecules, particularly those containing amine and amide functionalities, are applicable to understanding potential radical pathways involving 2-aminopentanamide, even if specific experimental data for this compound are limited.

Advanced Analytical Methodologies for Structural and Purity Assessment of 2 Aminopentanamide

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Aminopentanamide would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data for 2-Aminopentanamide (Note: These are predicted values and may differ from experimental results.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Hα (CH-NH₂) | ~3.5 | Triplet | 1H |

| Hβ (CH₂) | ~1.5-1.7 | Multiplet | 2H |

| Hγ (CH₂) | ~1.3-1.4 | Multiplet | 2H |

| Hδ (CH₃) | ~0.9 | Triplet | 3H |

| Amide (NH₂) | ~7.0-7.5 | Broad Singlet | 2H |

| Amino (NH₂) | ~1.5-2.5 | Broad Singlet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for 2-Aminopentanamide (Note: These are predicted values and may differ from experimental results.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Cα (CH-NH₂) | ~55 |

| Cβ (CH₂) | ~35 |

| Cγ (CH₂) | ~20 |

| Cδ (CH₃) | ~14 |

The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are sensitive to the solvent and the chiral environment, making NMR a powerful tool for stereochemical and structural elucidation.

Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For 2-Aminopentanamide, with a molecular formula of C₅H₁₂N₂O, the expected monoisotopic mass is approximately 116.0950 g/mol .

In the absence of a specific experimental mass spectrum for 2-Aminopentanamide, the fragmentation pattern of the closely related compound, DL-Norvaline (2-aminopentanoic acid), can provide insights. The mass spectrum of DL-Norvaline shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of specific bonds. A common fragmentation pathway for α-amino acids involves the loss of the carboxyl group. For 2-Aminopentanamide, characteristic fragmentation would likely involve the cleavage of the amide bond and fragmentation of the alkyl chain.

Expected Fragmentation Pattern for 2-Aminopentanamide (Based on general fragmentation patterns of amino amides)

| m/z | Possible Fragment Ion | Notes |

| 116 | [M]⁺ | Molecular ion |

| 100 | [M - NH₂]⁺ | Loss of the amino group |

| 72 | [M - CONH₂]⁺ | Loss of the amide group |

| 44 | [CONH₂]⁺ | Amide fragment |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Aminopentanamide would be expected to show characteristic absorption bands for its primary amine, primary amide, and alkyl groups.

While a specific experimental IR spectrum for 2-Aminopentanamide is not available, the spectrum of the related compound L-Norvaline provides a useful comparison for the amine and alkyl group vibrations. nih.gov The key difference would be the presence of amide-specific bands in 2-Aminopentanamide.

Characteristic IR Absorption Bands for 2-Aminopentanamide (Based on typical functional group frequencies)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3250 (two bands) |

| N-H (Amide) | Stretching | ~3350 and ~3180 (two bands) |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C=O (Amide I) | Stretching | ~1680-1630 |

| N-H (Amide II) | Bending | ~1640-1550 |

The Amide I and Amide II bands are particularly diagnostic for the presence of the amide functional group. The precise positions of these bands can be sensitive to hydrogen bonding.

Advanced Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating 2-Aminopentanamide from any impurities, including starting materials, byproducts, and its enantiomer. These methods are also used for the accurate quantification of the compound's purity.

Chiral Chromatography for Enantiomeric Excess and Purity Quantification

Since 2-Aminopentanamide is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

While a specific method for 2-Aminopentanamide is not detailed in the provided search results, methods developed for the separation of the structurally similar 2-aminobutanamide (B112745) can serve as a guide. researchgate.netasianpubs.org For instance, a reverse-phase chiral HPLC method using a CROWNPAK CR(+) column with a mobile phase of 0.05% perchloric acid solution has been successfully used to separate the enantiomers of 2-aminobutanamide. researchgate.netasianpubs.org Detection is typically performed using a UV detector at a low wavelength, such as 200 nm. researchgate.netasianpubs.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Method Parameters (based on 2-aminobutanamide)

| Parameter | Condition |

| Column | CROWNPAK CR(+) |

| Mobile Phase | 0.05% Perchloric Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 °C |

| Detection | UV at 200 nm |

The development of a robust chiral separation method is a critical step in the quality control of enantiomerically pure 2-Aminopentanamide.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-performance liquid chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds and for quantifying their concentration. For the analysis of 2-Aminopentanamide, a reversed-phase HPLC method would typically be employed.

In this technique, the compound is separated from non-polar and moderately polar impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, is optimized to achieve good separation of the target compound from all potential impurities. nih.gov

Typical Reversed-Phase HPLC Method Parameters for Purity Determination

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) |

The purity of the 2-Aminopentanamide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Computational and Theoretical Investigations of 2 Aminopentanamide Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules and understanding their interactions with their environment. For 2-aminopentanamide, these simulations can reveal preferred spatial arrangements and how the molecule interacts with solvents or other molecules. While direct MD studies specifically detailing the conformational analysis of isolated 2-aminopentanamide were not found in the initial search, the principles and methodologies are well-established for similar amino acid derivatives and peptides nih.govunram.ac.idresearchgate.net. These simulations typically involve tracking the atomic positions of the molecule over time, allowing for the analysis of bond rotations, dihedral angles, and the formation of hydrogen bonds or other non-covalent interactions. Such analyses are vital for predicting how a molecule might behave in solution or when interacting with a biological target, providing insights into its flexibility and potential binding modes.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, including Ab Initio methods and Density Functional Theory (DFT), are fundamental for determining the electronic structure of molecules and unraveling reaction mechanisms. These methods provide detailed information about electron distribution, bond energies, and transition states, which are critical for understanding chemical reactivity. While specific Ab Initio or DFT studies focused solely on 2-aminopentanamide's reaction mechanisms were not directly identified, these techniques are widely applied to elucidate reaction pathways for various organic molecules nih.govhawaii.eduwayne.eduarxiv.orgarxiv.org. For instance, DFT calculations can map potential energy surfaces, identify reaction intermediates, and calculate activation barriers, offering a detailed mechanistic picture. The electronic structure, including charge distribution and orbital energies, can also be predicted, which influences reactivity and intermolecular interactions.

Predictive Modeling of Chemical Reactivity and Stereoselectivity

Predictive modeling aims to forecast how a molecule will react and whether specific stereoisomers will be favored. Machine learning (ML) models, often trained on large datasets of chemical reactions, are increasingly used for this purpose researchgate.netyoutube.comchemrxiv.orgarxiv.org. These models can learn complex relationships between molecular structure, reaction conditions, and outcomes, enabling predictions of reactivity and stereoselectivity. While direct predictive models for 2-aminopentanamide's reactivity were not found, the general methodologies involve analyzing molecular descriptors and reaction parameters to forecast reaction pathways and stereochemical preferences. For example, studies on predicting chemical reactivity often utilize DFT-derived properties or molecular representations to train ML models researchgate.netyoutube.com.

Ligand-Protein Docking and Molecular Recognition Studies for 2-Aminopentanamide-Derived Compounds

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. Molecular recognition studies extend this by examining the specific interactions that govern binding. Research has shown that 2-aminopentanamide derivatives can act as inhibitors, for instance, in targeting the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) acs.orgnih.govacs.org. These studies often employ molecular docking simulations to identify potential binding sites and predict the efficacy of various derivatives. For example, docking studies can rank potential inhibitors based on their predicted binding scores, guiding experimental validation. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the ligand and the protein residues is a key component of these studies jabonline.inbiorxiv.orgbonvinlab.orgnih.gov.

Structure Activity Relationship Sar and Structural Biology Aspects of 2 Aminopentanamide Derivatives

Correlation Between 2-Aminopentanamide Moiety Structure and Biological Activity

The 2-aminopentanamide scaffold serves as a versatile building block in the design of biologically active molecules, with its structural modifications giving rise to a wide range of activities, including enzyme inhibition and antimicrobial effects. The inherent features of the 2-aminopentanamide moiety, such as its ability to form hydrogen bonds and electrostatic interactions, are crucial for its biological function.

In the context of enzyme inhibition , derivatives of 2-aminopentanamide have shown significant potential. For instance, when incorporated into larger molecules, the 2-aminopentanamide structure can interact with the active sites of enzymes, leading to their inhibition. Studies on phosphonotripeptide derivatives incorporating a 2-aminopentanamide analogue (L-norvaline) have demonstrated antimicrobial activity. mdpi.com The nature of the N-terminal amino acid in these tripeptides was found to be critical for their inhibitory profile. For example, derivatives with an N-terminal sarcosine (B1681465) showed reduced activity, indicating that the structural integrity of this position is vital for biological function. mdpi.com

Furthermore, the 2-aminopentanamide moiety has been integrated into complex natural product analogues. In the synthesis of derivatives of the antitumor natural product NBRI16716B, a diacetyl analogue lacking a specific side chain but retaining the core structure containing a moiety derived from 2-aminopentanamide, exhibited growth-inhibitory activity against tumor cells. jst.go.jp This suggests that the core scaffold, which includes the 2-aminopentanamide-like structure, is essential for the observed biological effect. jst.go.jp

In the realm of antimicrobial activity , the 2-aminopentanamide structure has been a key component in the development of new antibacterial agents. Phosphonotripeptide derivatives containing L-norvaline (an analogue of 2-aminopentanamide) displayed potent activity against certain Gram-positive and Gram-negative bacteria. mdpi.com The specific structure of the N-terminal amino acid was found to significantly influence the minimum inhibitory concentrations (MICs). mdpi.com For example, derivatives containing L-norvaline or L-methionine at the N-terminus showed high activity against Enterococcus faecalis, while the sarcosine-containing counterpart was less effective. mdpi.com

The following table summarizes the antimicrobial activity of selected phosphonotripeptide derivatives incorporating a 2-aminopentanamide analogue (L-Nva):

| Compound | N-terminal Amino Acid | Central Amino Acid | C-terminal Unit | Target Organism | MIC (mg/L) |

| 21a | L-Norvaline (L-Nva) | L-Alanine | d/l-Fosfalin | Serratia marcescens | ≤2 |

| 21a | L-Norvaline (L-Nva) | L-Alanine | d/l-Fosfalin | Yersinia enterocolitica | ≤2 |

| 21a | L-Norvaline (L-Nva) | L-Alanine | d/l-Fosfalin | Enterococcus faecalis | ≤0.063 |

| 21b | Sarcosine (Sar) | L-Alanine | d/l-Fosfalin | Enterococcus faecalis | 4 |

| 21c | L-Methionine (L-Met) | L-Alanine | d/l-Fosfalin | Enterococcus faecalis | ≤0.063 |

| 25a | L-Norvaline (L-Nva) | β-chloro-L-Alanine | d/l-Fosfalin | Serratia marcescens | ≤2 |

| 25a | L-Norvaline (L-Nva) | β-chloro-L-Alanine | d/l-Fosfalin | Yersinia enterocolitica | ≤2 |

| 25b | Sarcosine (Sar) | β-chloro-L-Alanine | d/l-Fosfalin | Enterococcus faecalis | 4 |

| 25c | L-Methionine (L-Met) | β-chloro-L-Alanine | d/l-Fosfalin | Enterococcus faecalis | ≤0.063 |

Data sourced from a study on phosphonopeptide derivatives. mdpi.com

Stereochemical Effects on Molecular Recognition, Binding Affinity, and Bioactivity

The importance of stereochemical purity is highlighted in studies where chirality plays a key role in biochemical interactions. For instance, in the development of inhibitors targeting the SH2 domain of STAT3, the replacement of a glutamine residue with (R)-4-aminopentanamide in a lead peptide resulted in an inhibitor with equal or greater potency. researchgate.netresearchgate.net This indicates that the (R)-configuration at the chiral center of the aminopentanamide is crucial for optimal binding to the target protein.

In the context of cystobactamids, broad-spectrum antibiotics, modifications to the central α-amino acid, which can be considered a derivative of 2-aminopentanamide, have demonstrated the importance of stereochemistry. A study involving 33 derivatives showed a clear preference for L-amino acids over D-amino acids, as evidenced by matched molecular pairs. nih.gov This stereochemical preference likely arises from the specific interactions within the binding pocket of the target enzyme, E. coli gyrase. nih.gov Docking studies have further supported the hypothesis that the stereochemistry of the central amino acid is critical for stabilizing the bioactive conformation. nih.gov

The following table illustrates the impact of stereochemistry on the inhibitory activity of cystobactamid analogues:

| Compound | Central Amino Acid Stereochemistry | E. coli Gyrase IC50 (μM) |

| 17 | Rigidified L-amino acid analogue | 0.18 |

| 18 | Rigidified D-amino acid analogue | >10 |

| 22 | Open chain L-amino acid analogue | 0.28 |

| 23 | Open chain D-amino acid analogue | 0.45 |

Data adapted from a study on cystobactamid derivatives. nih.gov

These findings underscore the principle that the precise spatial arrangement of functional groups, dictated by the stereochemistry of the 2-aminopentanamide core, is fundamental for effective molecular recognition and high-affinity binding to biological targets, thereby governing the bioactivity of the resulting derivatives.

Rational Design Principles for 2-Aminopentanamide-Containing Functional Molecules

The rational design of functional molecules incorporating the 2-aminopentanamide scaffold leverages our understanding of structure-activity relationships and the importance of stereochemistry to create compounds with enhanced potency, selectivity, and desired pharmacokinetic properties. acs.orggoogle.comresearchgate.net

A key principle in the rational design process is the use of the 2-aminopentanamide moiety as a versatile building block that can be strategically modified. For example, in the development of enzyme inhibitors, the 2-aminopentanamide core can be functionalized to mimic the natural substrate of an enzyme, thereby achieving potent and selective inhibition. nih.gov This approach was successfully employed in the design of protein arginine methyltransferase 4 (PRMT4) inhibitors, where a deconstruction-reconstruction strategy starting from non-selective inhibitors led to potent and selective compounds. nih.gov

Another design principle involves the incorporation of the 2-aminopentanamide structure into larger, more complex molecules to modulate their biological activity. This can be seen in the development of inhibitors for the STAT3 SH2 domain, where replacing a glutamine residue with (R)-4-aminopentanamide led to inhibitors with improved potency. researchgate.netresearchgate.net This highlights the strategy of using 2-aminopentanamide derivatives as mimics of key amino acid residues in protein-protein interactions.

Furthermore, computational methods, such as molecular docking, play a crucial role in the rational design process. nih.gov By modeling the interactions between 2-aminopentanamide derivatives and their target proteins, researchers can predict binding affinities and guide the synthesis of new compounds with improved properties. This in silico approach, combined with experimental validation, accelerates the discovery of novel functional molecules. researchgate.net

The following table outlines key rational design principles for 2-aminopentanamide-containing molecules:

| Design Principle | Application Example | Desired Outcome |

| Scaffold Hopping/Modification | Replacing moieties in existing inhibitors with 2-aminopentanamide derivatives. | Improved potency, selectivity, or pharmacokinetic properties. |

| Bioisosteric Replacement | Using 2-aminopentanamide analogues to mimic natural amino acids (e.g., glutamine). | Enhanced binding affinity and specificity to protein targets. researchgate.netresearchgate.net |

| Fragment-Based Drug Design | Growing or linking fragments, including 2-aminopentanamide, to build potent inhibitors. | Identification of novel and potent enzyme inhibitors. nih.gov |

| Stereochemical Control | Synthesizing stereochemically pure 2-aminopentanamide derivatives. | Optimization of bioactivity through precise spatial arrangement of functional groups. nih.gov |

| Computational Modeling | Utilizing molecular docking and other in silico tools to guide design. | Prediction of binding modes and affinities to accelerate the design cycle. researchgate.netnih.gov |

By adhering to these principles, scientists can systematically design and synthesize novel 2-aminopentanamide-containing molecules with tailored biological activities for a variety of therapeutic and research applications.

Emerging Research Frontiers and Future Perspectives in 2 Aminopentanamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry. mdpi.com Traditional methods, however, often rely on harsh conditions or stoichiometric activating agents. The future of 2-Aminopentanamide synthesis will likely be shaped by the adoption of novel, more sustainable methodologies that offer greater efficiency and environmental compatibility.

Recent advancements in photoredox catalysis, for instance, provide a powerful platform for constructing amide bonds under mild conditions using visible light. mdpi.com Methodologies such as the visible-light-driven cobalt-catalyzed aminocarbonylation of aryl halides could be adapted to synthesize derivatives of 2-Aminopentanamide. mdpi.com Another promising avenue is the development of solvent-free reaction conditions, which minimize waste and simplify purification. The synthesis of novel steroidal 2-aminopyridines from enaminonitrile under solvent-free conditions showcases the potential of this approach for creating complex molecules in an environmentally responsible manner. nih.gov

Furthermore, innovative platforms are being explored to enhance sustainability. A recently developed methodology utilizing filter paper as a reaction platform for water-based solvent systems in squaramide synthesis demonstrates a significant step forward in green chemistry. rsc.org This approach avoids complex water removal steps and time-consuming purification, offering high yields and excellent green metrics. rsc.org Adapting such a paper-based system for the final amidation step in a 2-Aminopentanamide synthesis could streamline its production significantly.

| Synthetic Methodology | Potential Application to 2-Aminopentanamide | Key Advantages | Representative Research Area |

| Visible-Light Photoredox Catalysis | Synthesis of N-aryl or N-alkyl 2-aminopentanamide derivatives from corresponding halides. | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. | Aminocarbonylation of Halides mdpi.com |

| Solvent-Free Synthesis | Direct condensation of a protected 2-aminopentanoic acid with an amine under thermal or microwave conditions. | Reduced solvent waste, simplified workup, potential for increased reaction rates. | Steroidal Pyridine Synthesis nih.gov |

| Paper-Based Synthesis | Final amidation step performed on a filter paper platform using a water-based solvent system. | High sustainability, avoids complex equipment, simplifies purification, excellent green metrics. | Squaramide Synthesis rsc.org |

| Enzyme-Catalyzed Synthesis | Use of lipases or other hydrolases for the chemoselective formation of the amide bond. | High selectivity (chemo-, regio-, and stereo-), mild conditions, biodegradable catalysts. | Biocatalytic Amide Synthesis |

Exploration of Uncharted Biological Applications of 2-Aminopentanamide Derivatives

The true potential of 2-Aminopentanamide lies in its utility as a scaffold for generating novel derivatives with diverse biological activities. The primary amino group and the amide functionality provide two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

One emerging area of interest is the development of quorum sensing (QS) inhibitors in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov QS systems are crucial for bacterial virulence, and their inhibition represents a promising anti-infective strategy. Recent studies have shown that certain amide derivatives can significantly inhibit the expression of virulence factors regulated by QS systems. nih.gov By synthesizing a library of 2-Aminopentanamide derivatives with varied substituents, researchers could screen for novel QS inhibitors, potentially by targeting key regulatory proteins like LasR and PqsR. nih.gov

Another fertile ground for discovery is in the field of protein kinase inhibitors. Kinases such as Rho-associated kinase-1 (ROCK1) and PKMYT1 are important therapeutic targets in various diseases, including cancer. nih.govnih.gov Structure-based drug design has led to the discovery of potent and selective 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors. nih.gov Similarly, in silico screening has identified benzamide (B126) derivatives as potential ROCK1 inhibitors. nih.gov The 2-Aminopentanamide core could be incorporated into novel molecular designs aimed at these or other clinically relevant kinases.

Furthermore, the field of epigenetics offers opportunities for 2-Aminopentanamide derivatives. Histone deacetylase 6 (HDAC6) is a key cytoplasmic enzyme and an attractive target for anti-cancer drug development. mdpi.com Novel α-amino amide derivatives have been designed as non-hydroxamate HDAC6 inhibitors, where the α-aminoamide moiety acts as a zinc-binding group within the enzyme's active site. mdpi.com This provides a direct blueprint for designing 2-Aminopentanamide analogs as potential HDAC6 inhibitors.

| Potential Derivative Class | Therapeutic Target/Application | Design Rationale | Relevant Precedent |

| N-Acyl 2-Aminopentanamides | Quorum Sensing Inhibition | Modification of the 2-amino group with various acyl chains to disrupt binding to QS receptor proteins. | Amide derivatives as P. aeruginosa QS inhibitors nih.gov |

| Biphenyl Carboxamide Analogs | PKMYT1 Inhibition (Cancer) | Incorporating the 2-aminopentanamide scaffold into a larger structure designed to fit the PKMYT1 active site. | 2-Amino-[1,1'-biphenyl]-3-carboxamide PKMYT1 inhibitors nih.gov |

| Substituted Benzamide Derivatives | ROCK1 Inhibition (Various Diseases) | Attaching substituted benzoyl groups to the 2-amino function to target the ATP-binding pocket of ROCK1. | Benzamide derivatives as ROCK1 inhibitors nih.gov |

| α-Amino Amide Analogs | HDAC6 Inhibition (Cancer) | Utilizing the core α-amino amide structure to chelate the zinc ion in the HDAC6 active site. | α-Amino amides as non-hydroxamate HDAC6 inhibitors mdpi.com |

Integration with Systems Biology and Advanced Metabolomics Approaches for Broader Contextual Understanding

To fully comprehend the biological impact of novel 2-Aminopentanamide derivatives, it is essential to move beyond single-target interactions and embrace a holistic, systems-level perspective. Systems biology, which integrates large-scale experimental data with computational modeling, provides the framework for this deeper understanding. nih.govresearchgate.net

Advanced metabolomics, the comprehensive study of small molecules within a biological system, is a key enabling technology for this approach. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could track the metabolic fate of a 2-Aminopentanamide derivative within cells or organisms. This would reveal not only its stability and breakdown products but also its impact on endogenous metabolic pathways. For instance, a metabolomics study could reveal if a derivative perturbs amino acid metabolism, lipid biosynthesis, or nucleotide pathways, providing crucial clues about its mechanism of action and potential off-target effects. nih.gov

The data generated from metabolomics, alongside transcriptomics and proteomics, can then be integrated into network biology models. nih.gov These models represent the complex web of interactions between genes, proteins, and metabolites. By analyzing how a 2-Aminopentanamide derivative perturbs this network, researchers can identify the key nodes and pathways it affects, moving from a simple "drug-target" view to a comprehensive "drug-system" understanding. This approach is critical for predicting efficacy, identifying biomarkers for patient response, and anticipating potential side effects.

Harnessing Artificial Intelligence and Machine Learning for 2-Aminopentanamide-Based Molecular Design

The sheer scale of chemical space makes the traditional, iterative process of drug discovery slow and costly. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven molecular design and optimization. nih.govnih.gov These computational tools are poised to accelerate the exploration of 2-Aminopentanamide's chemical space.